BrCH2CONH-PEG6-COOtBu
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Overview
Description
BrCH2CONH-PEG6-COOtBu: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains a bromide group and a t-butyl-protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BrCH2CONH-PEG6-COOtBu typically involves the reaction of a PEG derivative with a bromide-containing compound. The t-butyl-protected carboxyl group can be introduced through esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromide group in BrCH2CONH-PEG6-COOtBu is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Deprotection: The t-butyl-protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed
Major Products Formed:
Scientific Research Applications
Chemistry: BrCH2CONH-PEG6-COOtBu is used as a PEG linker in various chemical syntheses. Its hydrophilic nature enhances the solubility of hydrophobic compounds in aqueous media.
Biology: In biological research, this compound is employed in the modification of biomolecules. The PEGylation process improves the stability and solubility of proteins and peptides.
Medicine: The compound is used in drug delivery systems to enhance the pharmacokinetics of therapeutic agents. PEGylation reduces immunogenicity and prolongs the circulation time of drugs in the bloodstream.
Industry: this compound finds applications in the production of hydrogels, which are used in various industrial processes, including water purification and as carriers for catalysts.
Mechanism of Action
The mechanism of action of BrCH2CONH-PEG6-COOtBu primarily involves its role as a PEG linker. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to be attached to various molecules. The t-butyl-protected carboxyl group can be deprotected to yield a free carboxyl group, which can further react with other functional groups .
Comparison with Similar Compounds
BrCH2CONH-PEG1-COOtBu: This compound has a shorter PEG chain compared to BrCH2CONH-PEG6-COOtBu, resulting in different solubility and reactivity properties.
BrCH2CONH-PEG3-COOtBu: This compound has an intermediate PEG chain length, offering a balance between solubility and reactivity.
Uniqueness: this compound stands out due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. The longer chain also allows for better spacing between functional groups, making it more versatile in complex syntheses .
Properties
Molecular Formula |
C21H40BrNO9 |
---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H40BrNO9/c1-21(2,3)32-20(25)4-6-26-8-10-28-12-14-30-16-17-31-15-13-29-11-9-27-7-5-23-19(24)18-22/h4-18H2,1-3H3,(H,23,24) |
InChI Key |
HNELCKWWHUJRRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origin of Product |
United States |
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